3-(4-Bromofenil)-1-propeno

Descripción general

Descripción

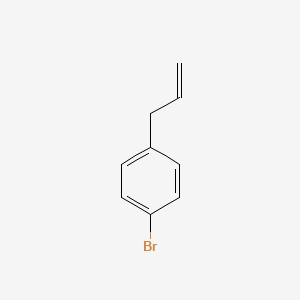

Benzene, 1-bromo-4-(2-propenyl)- is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, 1-bromo-4-(2-propenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(2-propenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividades Biológicas de los Derivados de Pirazolinas

Un estudio investigó las actividades biológicas de un derivado de pirazolina recién sintetizado, que incluye el compuesto “3-(4-Bromofenil)-1-propeno”. Este derivado se probó en alevines de trucha arcoíris, Oncorhynchus mykiss . Se ha encontrado que las pirazolinas y sus derivados tienen diversas actividades biológicas y farmacológicas, incluyendo actividades antibacterianas, antifúngicas, antiparasitarias, antiinflamatorias, antidepresivas, anticonvulsivas, antioxidantes y antitumorales .

Potenciales Neurotóxicos

El mismo estudio también investigó los potenciales neurotóxicos del derivado de pirazolina recién sintetizado sobre la actividad de la AchE y el nivel de MDA en el cerebro de los alevines en asociación con parámetros conductuales, potencial de natación . Esto sugiere que "this compound" podría utilizarse en estudios de neurotoxicidad.

Síntesis de Derivados de Pirimidina

El compuesto "this compound" se ha utilizado en la síntesis de 2,4,6-tris(4-N-isopropilamidinofenil)pirimidina . Esto sugiere que puede utilizarse como intermedio clave en la síntesis de diversos derivados de pirimidina.

Actividad Biológica

Benzene, 1-bromo-4-(2-propenyl)-, also known as 1-bromo-4-(prop-2-enyl)benzene, is an organic compound with the molecular formula CHBr and a molecular weight of approximately 197.072 g/mol. This compound is categorized under aryl bromides and has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The compound features a bromine atom attached to the benzene ring at the first position and a propenyl group at the para position. This unique structure influences its reactivity and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHBr |

| Molecular Weight | 197.072 g/mol |

| CAS Registry Number | 2294-43-1 |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water |

Antimicrobial Properties

Research suggests that Benzene, 1-bromo-4-(2-propenyl)- exhibits potential antimicrobial properties . Compounds with similar structures often demonstrate biological activities against various pathogens. For instance, studies indicate that halogenated aromatic compounds can inhibit bacterial growth, suggesting that Benzene, 1-bromo-4-(2-propenyl)- may also possess similar effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds structurally related to Benzene, 1-bromo-4-(2-propenyl)-. For example, compounds containing propenyl groups have shown significant antiproliferative effects in breast cancer cell lines (e.g., MCF-7). These studies report IC values ranging from 10 to 33 nM for related compounds . While specific data on Benzene, 1-bromo-4-(2-propenyl)- is limited, its structural similarities to these active compounds suggest it could exhibit comparable effects.

The precise mechanism of action for Benzene, 1-bromo-4-(2-propenyl)- remains largely unexplored. However, it is hypothesized that its biological activity may involve interactions with cellular enzymes and receptors, similar to other aromatic halides. This interaction could potentially lead to the disruption of cellular processes such as mitosis or apoptosis in cancer cells .

Case Studies

While specific case studies on Benzene, 1-bromo-4-(2-propenyl)- are scarce, related research provides insights into its potential applications:

- Antiproliferative Effects : A study on structurally similar compounds demonstrated their ability to inhibit tubulin polymerization in vitro, which is critical for cell division. Such findings indicate that Benzene, 1-bromo-4-(2-propenyl)- could similarly affect microtubule dynamics in cancer cells .

- Synthesis of Derivatives : The synthesis of derivatives from this compound has been explored, yielding products with notable antibacterial activity against various pathogens. These derivatives were synthesized using electrophilic aromatic substitution reactions.

Safety and Toxicity

Although specific toxicity data for Benzene, 1-bromo-4-(2-propenyl)- is limited, general safety considerations for similar brominated compounds indicate low toxicity levels in animal models. However, caution is advised due to the potential for chronic effects associated with prolonged exposure to aromatic halides .

Propiedades

IUPAC Name |

1-bromo-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGHOIDTGDLAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177481 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2294-43-1 | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.